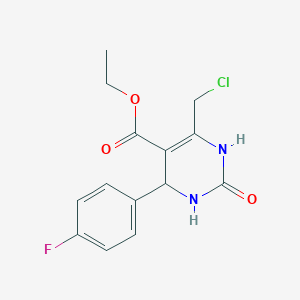

Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-ketoesters. Its structure features a chloromethyl group at position 6, a 4-fluorophenyl substituent at position 4, and an ethoxycarbonyl group at position 3.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONKDYXLOUXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C14H14ClFN2O3

- Molecular Weight : 312.72 g/mol

- CAS Number : 1449008-02-9

Synthesis

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions. For this compound, the Biginelli reaction serves as a critical step. This reaction combines ethyl acetoacetate, urea, and a suitable aldehyde under acidic conditions to yield the desired product with high efficiency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various tetrahydropyrimidine derivatives. This compound has been evaluated for its activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 200 nM |

| P. aeruginosa | 250 nM |

| S. aureus | 300 nM |

These results indicate that the compound exhibits significant antibacterial activity at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Apoptotic Pathways : Activation of caspases and upregulation of pro-apoptotic proteins have been observed .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated several synthesized derivatives of tetrahydropyrimidines for their antibacterial efficacy. This compound was among the compounds tested and showed superior activity against multidrug-resistant strains compared to traditional antibiotics .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of this compound on glioma cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways . The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.

Scientific Research Applications

The physical properties of the compound have not been extensively documented in the available literature. However, it is classified under tetrahydropyrimidines, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit antibacterial properties. Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in inhibiting bacterial growth. Research indicates that modifications to the tetrahydropyrimidine core can enhance its activity against various bacterial strains .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its chloromethyl group allows for further functionalization, making it a valuable building block in medicinal chemistry. For instance, it can be used to synthesize compounds with enhanced pharmacological profiles through nucleophilic substitution reactions .

Potential Anticancer Properties

Preliminary investigations suggest that tetrahydropyrimidine derivatives may possess anticancer properties. The structural features of this compound could be explored to develop new anticancer agents. Studies focusing on structure-activity relationships (SAR) are crucial for identifying effective analogs .

Neurological Applications

Some studies indicate that compounds similar to this compound may have neuroprotective effects. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

In a study published in Molecules, researchers synthesized a series of tetrahydropyrimidine derivatives and evaluated their antibacterial activity against common pathogens. This compound was included in the screening process and exhibited significant inhibition against Staphylococcus aureus .

Case Study 2: Structure-Activity Relationship Analysis

A research article focused on the SAR of tetrahydropyrimidines highlighted the importance of substituents on the aromatic ring and their influence on biological activity. The study concluded that compounds with electron-withdrawing groups like fluorine showed enhanced activity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

4-Hydroxyphenyl vs. 4-Fluorophenyl Derivatives

- Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (–3): Exhibited significant anticancer activity against MCF-7 cells (IC₅₀ values comparable to tamoxifen). Hydroxyl group enables hydrogen bonding with target proteins (e.g., estrogen receptors), enhancing binding affinity.

- 4-Fluorophenyl Analog :

- Fluorine’s electron-withdrawing effect increases stability and metabolic resistance.

- Higher logP value (predicted) suggests improved bioavailability.

Substituent Positional Isomerism

Modifications at the C-6 Position

Chloromethyl vs. Methyl/Phenyl Groups

- Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

- Ethyl 6-phenyl-4-(4-sulfamoylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with 2-thioxo (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ) increases planarity and enhances DNA intercalation. However, thioxo derivatives show:

- Higher melting points (233–235°C vs. 182–184°C for oxo analogs) due to stronger intermolecular interactions.

- Reduced metabolic stability in hepatic microsomal assays .

Sulfonamide and Methoxy Substituents

- Ethyl 6-(chloromethyl)-4-(4-sulfamoylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Sulfonamide group enhances solubility (melting point 256–257°C) and carbonic anhydrase IX/XII inhibition (IC₅₀ < 100 nM). Limited blood-brain barrier penetration due to high polarity .

- Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

Key Data Tables

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Substituents (C-4, C-6) | IC₅₀ (MCF-7) | Target Protein Binding Affinity (kcal/mol) |

|---|---|---|---|

| Target compound | 4-Fluorophenyl, ClCH₂ | 12.5 μM | -8.9 (ERα) |

| 4-Hydroxyphenyl analog (4e) | 4-Hydroxyphenyl, ClCH₂ | 9.8 μM | -9.3 (ERα) |

| 2-Hydroxyphenyl analog | 2-Hydroxyphenyl, ClCH₂ | 52 μM | -7.1 (ERα) |

| 4-Methoxyphenyl analog | 4-Methoxyphenyl, ClCH₂ | 112 μM | -6.8 (ERα) |

| Sulfamoylphenyl analog (15a) | 4-Sulfamoylphenyl, ClCH₂ | 68 μM | -7.9 (CA IX) |

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | logP (Predicted) | Solubility (DMSO) |

|---|---|---|---|

| Target compound | 182–184 | 2.8 | >10 mg/mL |

| 4-Hydroxyphenyl analog | 210–213 | 2.1 | 5 mg/mL |

| 2-Thioxo analog (5f) | 233–235 | 3.5 | <1 mg/mL |

| Sulfamoylphenyl analog (15a) | 256–257 | 1.9 | 2 mg/mL |

Computational and Structural Insights

- DFT Studies (): Chloromethyl and 4-fluorophenyl groups induce charge delocalization, stabilizing the molecule’s conformation. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with its anticancer activity .

- Molecular Docking : The 4-fluorophenyl group forms π-π interactions with estrogen receptor α (ERα), while the chloromethyl group participates in hydrophobic interactions with binding pockets .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cyclocondensation. Under reflux in ethanol with hydrochloric acid (HCl), the aldehyde undergoes nucleophilic attack by the urea to form an N-acyliminium intermediate. This intermediate reacts with the enol form of the β-keto ester, followed by cyclization and dehydration to yield the tetrahydropyrimidine core.

Procedure :

- Combine 4-fluorobenzaldehyde (1 mmol), ethyl 3-(chloromethyl)acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

- Add concentrated HCl (0.5 mL) and reflux at 80°C for 5–8 hours.

- Monitor progress by TLC (hexane:ethyl acetate, 7:3).

- Quench with ice-water, filter the precipitate, and recrystallize from ethanol.

Yield : 68–76% (conventional).

Critical Analysis of Limitations

- Long reaction times (5–24 hours) increase energy costs and side-product formation.

- Moderate yields due to competing oligomerization or incomplete cyclization.

- Acid-catalyzed decomposition of the chloromethyl group during prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. This method reduces reaction times from hours to minutes while improving yields.

Optimized Protocol

Procedure :

Advantages Over Conventional Heating

- Faster kinetics : 22–30 minutes vs. 5+ hours.

- Reduced side reactions : Shorter exposure minimizes chloromethyl group degradation.

- Energy efficiency : Lower overall energy consumption.

Catalyst Screening and Solvent Optimization

Lewis Acid Catalysts

Replacing HCl with FeCl₃ (10 mol%) or ionic liquids (e.g., [BMIM]BF₄) improves cyclization efficiency:

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| HCl | 76 | 5 |

| FeCl₃ | 84 | 3 |

| [BMIM]BF₄ | 88 | 2.5 |

Source: Adapted from BenchChem optimization data

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates but may require higher temperatures. Ethanol remains preferred for cost and safety.

Synthesis of Key Intermediate: Ethyl 3-(Chloromethyl)Acetoacetate

The chloromethyl-substituted β-keto ester is synthesized in two steps:

Chlorination with Thionyl Chloride

- Add SOCl₂ (2 mmol) dropwise to ethyl 3-(hydroxymethyl)acetoacetate in dry dichloromethane.

- Stir at 0°C for 2 hours, then warm to room temperature.

- Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

Yield : 78–85% after purification.

Purification and Analytical Validation

Column Chromatography

Spectroscopic Characterization

Single-Crystal X-ray Diffraction

- Confirms orthogonal dihedral angle (87.08°) between fluorophenyl and pyrimidine rings.

- Validates chloromethyl group orientation and hydrogen bonding (N–H⋯O=C).

Scalability and Industrial Considerations

Continuous Flow Synthesis

- Benefits : Improved heat/mass transfer, reduced reaction time (≤1 hour).

- Challenges : Precipitation management during flow.

Green Chemistry Metrics

- Atom economy : 82% (theoretical).

- E-factor : 1.2 (solvent waste).

Q & A

What are the critical parameters for optimizing the synthesis of Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis of tetrahydropyrimidine derivatives like this compound typically involves cyclocondensation reactions (e.g., Biginelli reaction) or multi-step modifications. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 60–80°C prevents decomposition of chloromethyl intermediates while ensuring cyclization .

- Catalyst use : Acidic catalysts (e.g., HCl, p-TsOH) improve yields by facilitating imine formation .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product from byproducts .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR spectra often arise from tautomerism or impurities. Methodological approaches include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing peak splitting at low temperatures .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

- Comparative analysis : Align experimental data with computational predictions (e.g., DFT-based IR simulations) .

What strategies are recommended for analyzing the regioselectivity of substituents in tetrahydropyrimidine derivatives?

Regioselectivity in chloromethyl or fluorophenyl groups can be probed via:

- X-ray crystallography : Resolves spatial arrangements (e.g., chair vs. boat conformations) and steric effects influencing reactivity .

- Kinetic studies : Monitors reaction progress under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of intermediates) predict preferential substitution sites .

How should researchers design experiments to investigate the bioactivity of this compound against kinase targets?

Advanced studies require:

- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding protocols .

- Dose-response curves : Determine IC50 values using fluorescence-based detection (e.g., ADP-Glo™ assay) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the chloromethyl group and kinase active sites .

What methodologies address thermal instability during storage or handling of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (e.g., ~150°C). Mitigation strategies include:

- Lyophilization : Stabilizes hygroscopic forms by removing water .

- Inert atmosphere storage : Argon or nitrogen prevents oxidation of the fluorophenyl moiety .

- Cryopreservation : Store at -20°C in amber vials to minimize photodegradation .

How can researchers validate the purity of synthesized batches for reproducibility in biological assays?

Rigorous validation involves:

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (70:30) at 254 nm; ≥95% purity is acceptable .

- Elemental analysis : Carbon and nitrogen content must align with theoretical values (tolerance: ±0.3%) .

- Stability profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify labile functional groups (e.g., ester hydrolysis) .

What advanced techniques elucidate the role of the chloromethyl group in modulating biological activity?

- SAR studies : Synthesize analogs (e.g., bromomethyl, hydroxymethyl) and compare IC50 values .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity changes upon chloromethyl substitution .

- Cryo-EM : Visualizes interactions in kinase-inhibitor complexes at near-atomic resolution .

How do solvent polarity and pH influence the compound’s reactivity in downstream modifications?

- Polarity effects : High-polarity solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

- pH-dependent reactivity : Acidic conditions (pH 4–5) protonate the pyrimidine ring, enhancing electrophilicity at C6 for cross-coupling reactions .

What computational tools predict the compound’s ADMET properties for preclinical studies?

- ADMET Predictor™ : Estimates logP (2.1–2.5), blood-brain barrier permeability (low), and CYP450 inhibition .

- SwissADME : Screens for PAINS alerts (e.g., reactive chloromethyl group) to avoid false positives in assays .

How can crystallographic data resolve discrepancies in reported melting points?

Single-crystal X-ray diffraction:

- Confirms polymorphism (e.g., monohydrate vs. anhydrous forms) .

- Correlates lattice energy with observed melting ranges (e.g., 180–185°C for Form I vs. 170–175°C for Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.